Cas no 2137778-05-1 (4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine)

4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine
- EN300-781970
- 2137778-05-1
- 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine
-
- Inchi: 1S/C13H26N2/c1-4-12-5-6-15(9-12)13-10(2)7-14-8-11(13)3/h10-14H,4-9H2,1-3H3
- InChI Key: DCYIYKIBEOSLNJ-UHFFFAOYSA-N
- SMILES: N1(CCC(CC)C1)C1C(C)CNCC1C
Computed Properties
- Exact Mass: 210.209598838g/mol
- Monoisotopic Mass: 210.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 15.3Ų
4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781970-0.25g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 0.25g |
$1104.0 | 2025-02-22 | |
Enamine | EN300-781970-1.0g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 1.0g |
$1200.0 | 2025-02-22 | |
Enamine | EN300-781970-10.0g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 10.0g |
$5159.0 | 2025-02-22 | |
Enamine | EN300-781970-2.5g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 2.5g |
$2351.0 | 2025-02-22 | |
Enamine | EN300-781970-0.1g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 0.1g |
$1056.0 | 2025-02-22 | |
Enamine | EN300-781970-0.5g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 0.5g |
$1152.0 | 2025-02-22 | |
Enamine | EN300-781970-0.05g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 0.05g |
$1008.0 | 2025-02-22 | |
Enamine | EN300-781970-5.0g |
4-(3-ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine |
2137778-05-1 | 95.0% | 5.0g |
$3479.0 | 2025-02-22 |
4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine Related Literature
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
Additional information on 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine
Introduction to 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine (CAS No. 2137778-05-1)
4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine (CAS No. 2137778-05-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The combination of a pyrrolidine and a piperidine ring, along with the ethyl and methyl substituents, imparts distinct chemical and biological properties that make it a valuable candidate for further investigation.
The chemical structure of 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine is composed of a central piperidine ring substituted with two methyl groups at the 3 and 5 positions. The 4-position of the piperidine ring is substituted with a 3-ethylpyrrolidine moiety, which adds to the compound's complexity and functionality. This structure suggests that the compound may exhibit potent interactions with various biological targets, making it an intriguing subject for drug discovery and development.
Recent studies have explored the pharmacological properties of 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine. One notable area of research is its potential as a modulator of neurotransmitter systems. For instance, preliminary in vitro assays have demonstrated that this compound can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and depression. These findings suggest that 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine could be developed into novel therapeutic agents for these conditions.
In addition to its potential as a serotonin receptor modulator, 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine has also shown promise in other areas of medicinal chemistry. Research has indicated that this compound may possess analgesic properties, making it a candidate for pain management therapies. In animal models, it has been observed to exhibit significant antinociceptive effects without causing adverse side effects commonly associated with traditional pain medications.
The synthetic route to produce 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine is well-documented in the literature. The synthesis typically involves several steps, including the formation of the pyrrolidine ring through an intramolecular cyclization reaction and subsequent substitution reactions to introduce the ethyl and methyl groups. The efficiency and scalability of this synthetic pathway are crucial for its potential commercialization as a pharmaceutical product.
To further understand the biological activity of 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine, extensive in vitro and in vivo studies are being conducted. These studies aim to elucidate the compound's mechanism of action, pharmacokinetic properties, and safety profile. Preliminary data from these investigations have been encouraging, suggesting that this compound may have favorable pharmacological properties suitable for clinical development.
In conclusion, 4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine (CAS No. 2137778-05-1) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound may pave the way for new treatments in various medical conditions.
2137778-05-1 (4-(3-Ethylpyrrolidin-1-yl)-3,5-dimethylpiperidine) Related Products
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)




